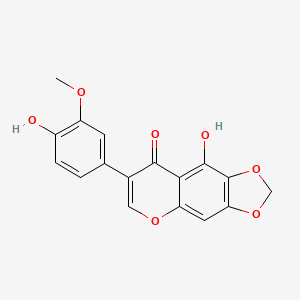
Bis(pent-4-enyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pent-4-enyl) butanedioate is an organic compound with the molecular formula C14H22O4 It is an ester derived from butanedioic acid and pent-4-en-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pent-4-enyl) butanedioate typically involves the esterification of butanedioic acid with pent-4-en-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pent-4-enyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the pent-4-enyl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(pent-4-enyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of bis(pent-4-enyl) butanedioate depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bonds in the pent-4-enyl groups are targeted by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from reducing agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl butanedioate: An ester of butanedioic acid with methanol.
Diethyl butanedioate: An ester of butanedioic acid with ethanol.
Bis(pent-4-enyl) succinate: Similar structure but with succinic acid as the core.
Uniqueness
Bis(pent-4-enyl) butanedioate is unique due to the presence of pent-4-enyl groups, which provide additional reactivity through the double bonds. This allows for a wider range of chemical transformations compared to simpler esters like dimethyl or diethyl butanedioate.
Eigenschaften
CAS-Nummer |
6624-62-0 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
bis(pent-4-enyl) butanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-4H,1-2,5-12H2 |
InChI-Schlüssel |
LYTLDAKHQAIDJL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCOC(=O)CCC(=O)OCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
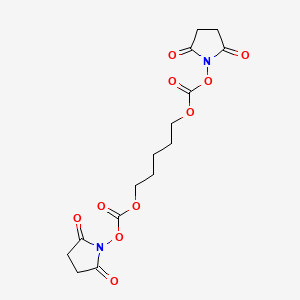

![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)

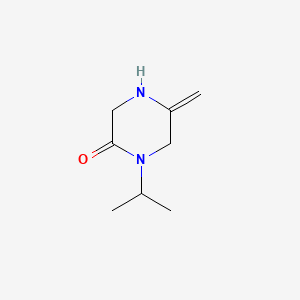
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
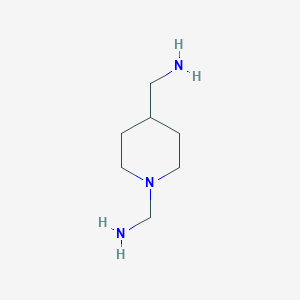
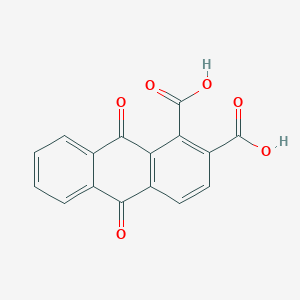
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
